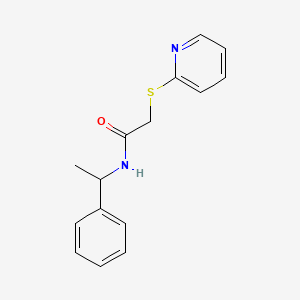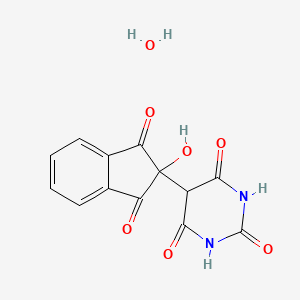![molecular formula C38H44N2O4 B5035208 N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide]](/img/structure/B5035208.png)
N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide], also known as EDBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDBB is a bisbenzamide derivative that has been synthesized using various methods.
作用机制
The mechanism of action of N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] is not fully understood. However, it has been suggested that N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] may act by inhibiting the activity of enzymes involved in the formation of beta-amyloid plaques in the brain. Additionally, N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] may act by inhibiting the activity of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] has been found to reduce inflammation and to reduce the formation of beta-amyloid plaques in the brain.
实验室实验的优点和局限性
One advantage of using N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] in lab experiments is that it has been found to have low toxicity. Additionally, N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide]. One direction is to further investigate its potential as an anti-cancer drug. Additionally, further research is needed to fully understand its mechanism of action and to identify potential new applications for N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide]. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide].
合成方法
The synthesis of N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] involves the reaction of 4-butoxy-N-(2-methylphenyl)benzamide with 1,2-dibromoethane in the presence of potassium carbonate in DMF. The reaction is carried out at a temperature of 80°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide].
科学研究应用
N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] has been studied extensively for its potential applications in various fields. It has been found to have anti-cancer properties and has been studied as a potential anti-cancer drug. N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques in the brain. Additionally, N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for neuropathic pain.
属性
IUPAC Name |
4-butoxy-N-[2-(N-(4-butoxybenzoyl)-2-methylanilino)ethyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N2O4/c1-5-7-27-43-33-21-17-31(18-22-33)37(41)39(35-15-11-9-13-29(35)3)25-26-40(36-16-12-10-14-30(36)4)38(42)32-19-23-34(24-20-32)44-28-8-6-2/h9-24H,5-8,25-28H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDCNFXCQVTASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CCN(C2=CC=CC=C2C)C(=O)C3=CC=C(C=C3)OCCCC)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5035128.png)


![2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5035164.png)
![1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5035175.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5035181.png)
![4-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5035185.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B5035197.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5035199.png)
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-methoxyphenyl)urea]](/img/structure/B5035200.png)
![ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5035215.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B5035222.png)
![5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035226.png)
![1-methyl-17-(2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5035231.png)